molecular formula C11H16N2O2 B6352564 methyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate CAS No. 33611-49-3

methyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate

Cat. No.: B6352564
CAS No.: 33611-49-3
M. Wt: 208.26 g/mol
InChI Key: QKYMYKYXZMLNEV-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate is an organic compound that belongs to the class of esters. This compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The presence of the pyridine ring imparts unique chemical properties to the compound, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate typically involves the reaction of 2-methyl-3-aminopropanoic acid with pyridine-3-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an imine intermediate, which is subsequently reduced to yield the desired product. Commonly used reducing agents include sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups such as amides or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or ethers.

Scientific Research Applications

Methyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs targeting specific biological pathways, such as anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of specialty chemicals and as a building block in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring in the compound can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, modulating their activity. Additionally, the ester group can undergo hydrolysis to release the active amine, which can further interact with biological targets.

Comparison with Similar Compounds

Methyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate can be compared with other similar compounds, such as:

    Methyl 2-methyl-3-{[(pyridin-2-yl)methyl]amino}propanoate: This compound has a pyridine ring at the 2-position instead of the 3-position, resulting in different chemical reactivity and biological activity.

    Ethyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate: The ethyl ester variant exhibits slightly different physical properties, such as boiling point and solubility, compared to the methyl ester.

    Methyl 2-methyl-3-{[(pyridin-4-yl)methyl]amino}propanoate: The pyridine ring is at the 4-position, which can affect the compound’s binding affinity to biological targets.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable intermediate in organic synthesis. The compound’s interaction with molecular targets highlights its potential in medicinal chemistry and drug development.

Properties

IUPAC Name

methyl 2-methyl-3-(pyridin-3-ylmethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-9(11(14)15-2)6-13-8-10-4-3-5-12-7-10/h3-5,7,9,13H,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYMYKYXZMLNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CN=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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